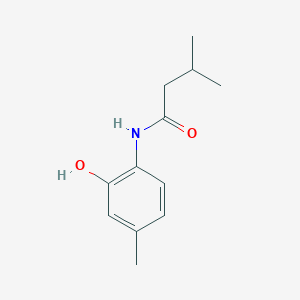
N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the thiazole family of compounds and has a molecular weight of 372.27 g/mol. This compound is known to exhibit various biochemical and physiological effects, making it an attractive target for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which could contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. This compound has also been found to have antibacterial and antifungal properties, which could be useful in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide in lab experiments is its potent antitumor activity. This makes it an attractive candidate for the development of new anticancer drugs. Additionally, this compound has antibacterial and antifungal properties, which could be useful in the development of new antibiotics. However, one limitation of using this compound in lab experiments is its complex synthesis process, which could make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide. One potential direction is the development of new anticancer drugs based on this compound. Another direction is the investigation of its antibacterial and antifungal properties, with the goal of developing new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-bromoaniline with thiophene-2-carboxylic acid to form 2-bromo-phenylthiophene-2-carboxylic acid. This intermediate is then reacted with thiosemicarbazide to form the final product, this compound.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been found to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS2/c15-9-4-1-2-5-10(9)17-13(18)12-8-16-14(20-12)11-6-3-7-19-11/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKCYYFBGITXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=C(S2)C3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]acetamide](/img/structure/B7646746.png)
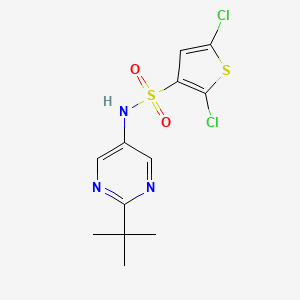
![N-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]acetamide](/img/structure/B7646754.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
![3-[(2S)-2-hydroxy-2-phenylethyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7646781.png)
![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)
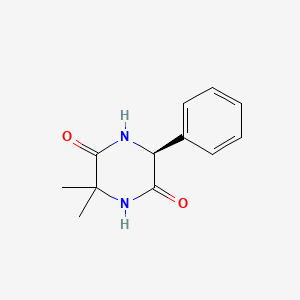
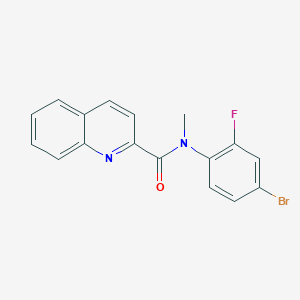
![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)
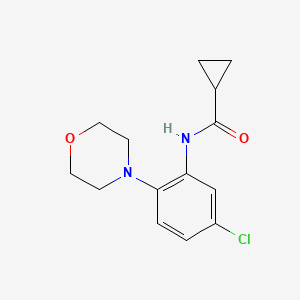
![N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B7646804.png)
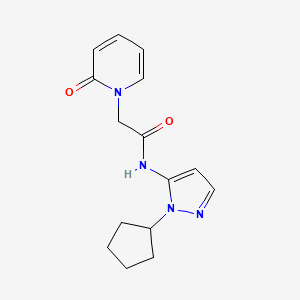
![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)
